molecular formula C11H14ClNO4S B2360859 (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride CAS No. 1140948-95-3

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride

Cat. No.: B2360859
CAS No.: 1140948-95-3
M. Wt: 291.75
InChI Key: NIHFPICSMSDBCI-VIFPVBQESA-N
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Description

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a chemically synthesized chiral amino acid derivative designed for advanced research applications. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is widely used in peptide synthesis to protect the amine functionality during coupling reactions, and can be readily removed under mild catalytic hydrogenation conditions. The methyl-substituted taurine moiety introduces a sulfonic acid group, which can influence the physicochemical properties of peptides, such as their solubility and electrostatic interactions. Primary Research Applications: This reagent is primarily valued as a building block in the solid-phase and solution-phase synthesis of novel peptides. Researchers utilize it to incorporate a chiral, sulfonate-containing residue into peptide sequences, which is useful for studying protein-protein interactions, designing enzyme inhibitors, or developing peptide-based therapeutics with modified stability and bioavailability. It may also serve as a key intermediate in the preparation of more complex chemical entities for drug discovery pipelines. Handling and Storage: This product is provided as a solid and should be stored in a cool, dry place, protected from moisture. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

benzyl N-[(2S)-1-chlorosulfonylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHFPICSMSDBCI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Addition and Oxidative Chlorination

A novel approach adapted from Hassane Abdellaoui’s work involves radical-mediated construction of the carbon backbone followed by sulfonyl chloride formation:

  • Radical addition of methyl xanthate:
    • React benzyl N-allylcarbamate with methyl xanthate (CH₃OCS₂K) under UV light or thermal initiation. This step introduces the methyl group at the β-position, forming a branched intermediate.
    • Mechanism: The radical adds to the allylic double bond, followed by chain transfer to xanthate, yielding a thioether intermediate.
  • Oxidative chlorination:
    • Treat the thioether with tert-butyl hypochlorite (t-BuOCl) in dichloromethane. This converts the sulfide to sulfonyl chloride while retaining the Cbz group.
    • Stereochemical control: Chiral auxiliaries or asymmetric induction during radical addition may enforce the (2S) configuration, though this requires further validation.

Alkylation and Sulfonation of Amino Acid Derivatives

Starting from chiral amino acids offers inherent stereochemical advantages:

  • L-Alanine as a precursor:
    • Convert L-alanine to 2-amino-3-methylpropanol via reduction (LiAlH₄) and subsequent sulfonation with chlorosulfonic acid.
  • Cbz protection and chlorination:
    • Protect the amino group with Cbz-Cl, then treat the sulfonic acid with SOCl₂ in DMF to form the sulfonyl chloride.
    • Yield considerations: SOCl₂ typically achieves >90% conversion but requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Methods

Method Key Steps Yield Stereochemical Control Scalability
Sulfonopeptide route Sulfonation, Cbz protection, PCl₅ 70–80% Requires resolution Industrial
Radical addition Radical methyl addition, t-BuOCl 50–65% Limited Lab-scale
Amino acid derivatization L-Alanine sulfonation, SOCl₂ 85–90% Inherent (L-configuration) Pilot-scale

Critical Challenges and Solutions

  • Stereochemical purity: Enzymatic resolution (e.g., using lipases) or chiral HPLC separation ensures >99% enantiomeric excess for the (2S) isomer.
  • Sulfonyl chloride stability: Storage under inert gas (N₂/Ar) at −20°C prevents decomposition.
  • Byproduct formation: Using aprotic solvents (DMSO, DMAc) during purification minimizes hydrolysis, as shown in Taurolidine isolation.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride involves the protection of the amino group by the benzyloxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group .

Comparison with Similar Compounds

Research Findings and Trends

  • Comparative Stability : Z-protected taurine derivatives are more stable under acidic conditions than Boc-protected analogs, which are prone to cleavage .

Biological Activity

(2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride is a derivative of taurine, an amino acid known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for the development of new pharmacological agents.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl group attached to the taurine backbone, enhancing its stability and solubility. The molecular formula is C₁₃H₁₅ClN₂O₃S, and it possesses a molecular weight of approximately 300.79 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : Taurine derivatives exhibit significant antioxidant properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Properties : this compound has been shown to protect neuronal cells from apoptosis under stress conditions.

Biological Activity Summary

Activity Mechanism References
AntioxidantScavenges free radicals and enhances antioxidant enzyme activity
Anti-inflammatoryInhibits the expression of inflammatory mediators such as TNF-α and IL-6
NeuroprotectionProtects against neuronal cell death by modulating apoptotic pathways
CytoprotectiveEnhances cell survival under oxidative stress conditions

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection :
    • Objective : To evaluate the protective effects against oxidative stress in neuronal cells.
    • Findings : The compound significantly reduced cell death in models of oxidative stress, indicating strong neuroprotective effects.
    • : Its application could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on inflammatory cytokine production.
    • Findings : Treatment with this compound led to a marked decrease in TNF-α and IL-6 levels in vitro.
    • : This suggests potential use in inflammatory conditions such as arthritis.
  • Antioxidant Efficacy Assessment :
    • Objective : To determine the antioxidant capacity using various assays.
    • Findings : The compound exhibited significant scavenging activity against DPPH radicals and enhanced catalase activity.
    • : It could serve as a therapeutic agent for conditions associated with oxidative stress.

Q & A

Q. What are the key steps in synthesizing (2S)-N-(Benzyloxycarbonyl)-2-methyltaurine chloride, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves (1) protecting the amine group of 2-methyltaurine with benzyl chloroformate (Z-Cl) under anhydrous conditions to avoid hydrolysis, and (2) isolating the product via recrystallization or column chromatography. Critical parameters include maintaining low temperatures (0–5°C) during Z-Cl addition to minimize side reactions and using methanol or dichloromethane as solvents. For example, thionyl chloride in methanol has been used to esterify amino acids while preserving stereochemistry . Ensure stoichiometric control of Z-Cl to prevent overprotection .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer:
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. System suitability tests should confirm resolution from related compounds (e.g., unreacted starting materials) .
  • NMR : 1^1H NMR in DMSO-d6 can verify the benzyloxycarbonyl group (δ 7.3–7.4 ppm, aromatic protons) and methyltaurine backbone (δ 3.2–3.5 ppm, CH2_2 groups). Compare with reference spectra from similar Z-protected amino acids .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) and ninhydrin staining detect free amine impurities .

Q. How should researchers handle storage and stability challenges for this compound?

  • Methodological Answer: Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the benzyloxycarbonyl group. Stability studies indicate degradation above 85°C, so avoid prolonged exposure to heat during synthesis or analysis . For long-term storage, lyophilization is recommended to minimize moisture-induced decomposition .

Q. What are common impurities encountered during synthesis, and how can they be quantified?

  • Methodological Answer: Major impurities include unreacted 2-methyltaurine, overprotected derivatives (e.g., di-Z-protected species), and hydrolysis byproducts. Quantify using HPLC with relative response factors (RRFs) for each impurity. For example, a modified USP method calculates impurity percentages as (100/F)×(rU/rS)(100/F) \times (r_U/r_S), where FF is the RRF, rUr_U is the impurity peak area, and rSr_S is the main compound peak area .

Q. How can the stereochemical configuration at the 2S position be validated?

  • Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with authentic (2S) and (2R) standards. Optical rotation measurements ([α]D_D) in methanol can further confirm enantiomeric purity, with positive values expected for the S-configuration .

Q. What safety precautions are essential when working with benzyl chloroformate derivatives?

  • Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to the lachrymatory and corrosive nature of Z-Cl. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor for benzyl chloride formation (a hydrolysis byproduct) via GC-MS if reactions exceed 85°C .

Advanced Questions

Q. How can researchers resolve discrepancies between observed and theoretical yields during scale-up?

  • Methodological Answer: Low yields often result from incomplete protection or hydrolysis. Optimize by (1) increasing Z-Cl equivalents (1.2–1.5× molar ratio) in anhydrous solvents, (2) using molecular sieves to scavenge water, and (3) monitoring reaction progress via in-situ FTIR for carbonyl (C=O) stretch at ~1750 cm1^{-1}. Kinetic studies in similar systems show a 24-hour reaction time maximizes conversion .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer: The benzyloxycarbonyl group acts as a transient protecting group, enabling selective deprotection under mild acidic conditions (e.g., HBr/AcOH). The methyltaurine moiety’s sulfonic acid group enhances solubility in aqueous media, facilitating coupling with carbodiimide activators (e.g., EDC/NHS). Computational studies of analogous Z-protected amines suggest steric hindrance from the methyl group slows acylation kinetics, requiring longer activation times .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer: Conduct accelerated stability testing in buffers (pH 1–12) at 40°C for 48 hours. HPLC analysis reveals rapid degradation at pH < 3 (due to Z-group hydrolysis) and pH > 10 (sulfonic acid deprotonation). Optimal stability occurs at pH 5–7, with a half-life >30 days. Thermodynamic data (ΔfH°liquid = –41.00 kcal/mol) support its instability in highly exothermic environments .

Q. What strategies mitigate racemization during Z-group deprotection?

  • Methodological Answer:
    Use catalytic hydrogenation (H2_2, Pd/C) at 25°C instead of acidic cleavage to preserve stereochemistry. For acid-labile systems, employ trimethylsilyl iodide (TMSI) in dichloromethane, which removes the Z-group within 1 hour with <1% racemization. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy .

Q. How can researchers troubleshoot unexpected byproducts in sulfonic acid functionalization?

  • Methodological Answer:
    Byproducts like sulfonate esters or overoxidized species arise from incomplete quenching of sulfonic acid precursors. Use LC-MS to identify m/z peaks corresponding to ester derivatives (e.g., +14 Da for methyl esters). Optimize by adding excess H2_2O2_2 during oxidation and quenching with NaHSO3_3. Kinetic modeling of similar taurine derivatives shows a 2:1 molar ratio of oxidizing agent to substrate minimizes side reactions .

Q. What are the implications of this compound’s stereochemistry in drug design?

  • Methodological Answer:
    The 2S configuration enhances binding to chiral targets (e.g., GABA receptors) due to spatial compatibility with L-amino acid-binding pockets. Molecular docking studies of Z-protected analogs show 2S enantiomers have 10–100× higher affinity than 2R. For prodrug applications, the methyl group improves metabolic stability by reducing CYP450-mediated oxidation .

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